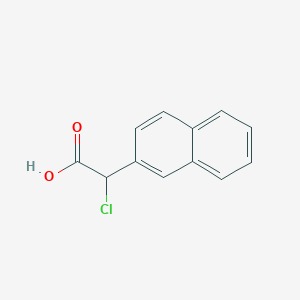
2-Chloro-2-(naphthalen-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a naphthalen-2-yl group and another by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(naphthalen-2-yl)acetic acid typically involves the chlorination of 2-(naphthalen-2-yl)acetic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
化学反応の分析
Types of Reactions
2-Chloro-2-(naphthalen-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-(naphthalen-2-yl)ethanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(naphthalen-2-yl)acetamides or 2-(naphthalen-2-yl)acetates.
Oxidation: Formation of 2-(naphthalen-2-yl)acetic acid or 2-(naphthalen-2-yl)acetone.
Reduction: Formation of 2-(naphthalen-2-yl)ethanol.
科学的研究の応用
2-Chloro-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-2-(naphthalen-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the naphthalen-2-yl group provide unique electronic and steric properties that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Naphthalen-2-yl)acetic acid: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloroacetic acid: Lacks the naphthalen-2-yl group, resulting in different chemical properties and uses.
2-(Naphthalen-2-yl)ethanol: A reduction product of 2-Chloro-2-(naphthalen-2-yl)acetic acid with distinct properties.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the naphthalen-2-yl group
特性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
2-chloro-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,14,15) |
InChIキー |
YUVUFTWAPAXMIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


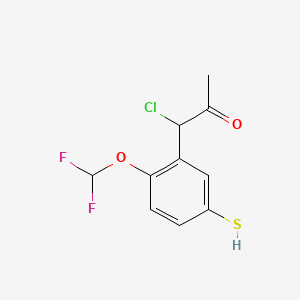
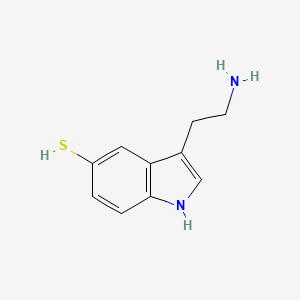
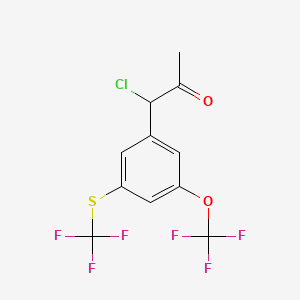
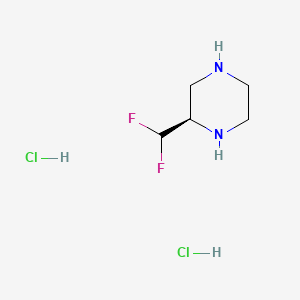
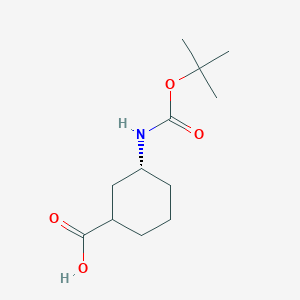
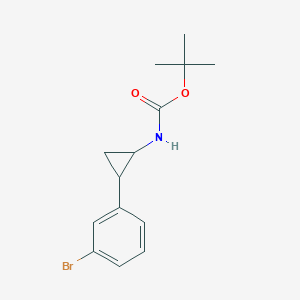
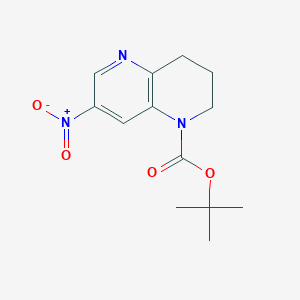
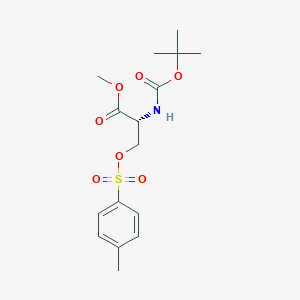
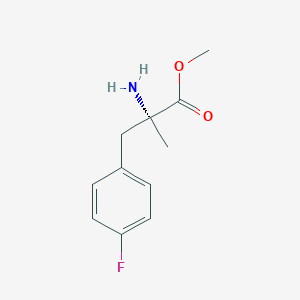
![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
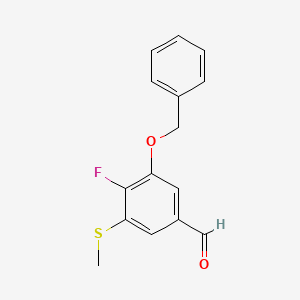

![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)

